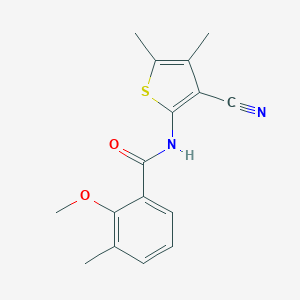![molecular formula C18H20IN3O B244293 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244293.png)
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It has been shown to have anticancer properties and is currently being investigated for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves the inhibition of the NAE enzyme. NAE is responsible for the activation of the NEDD8 protein, which is involved in the regulation of protein degradation and cell cycle progression. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can lead to cell cycle arrest and apoptosis in cancer cells. MLN4924 has been shown to have a selective inhibitory effect on NAE, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme. MLN4924 has also been shown to have a selective effect on cancer cells, which makes it a promising candidate for cancer therapy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potent anticancer activity. It has been shown to have a selective effect on cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. More research is needed to fully understand the toxicity profile of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. One direction is to further investigate the mechanism of action of this compound and to identify the specific proteins that are targeted by NAE inhibition. Another direction is to evaluate the efficacy of MLN4924 in combination with other anticancer agents. Additionally, more research is needed to fully understand the toxicity profile of this compound and its potential side effects. Overall, the study of 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has the potential to lead to the development of new and effective cancer therapies.
Synthesemethoden
The synthesis of 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves a multi-step process. The initial step involves the reaction of 2-iodobenzoic acid with 1,2-diaminocyclohexane to form the corresponding amide. The amide is then reacted with 4-methylpiperazine to form the final product. This synthesis method has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the NAE enzyme, which is involved in the activation of the ubiquitin-like protein NEDD8. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can lead to cell cycle arrest and apoptosis in cancer cells. MLN4924 has been shown to have potent anticancer activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Eigenschaften
Molekularformel |
C18H20IN3O |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20IN3O/c1-21-10-12-22(13-11-21)17-9-5-4-8-16(17)20-18(23)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
TTWIPMWMVJYASE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244213.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B244215.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)
![2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)